molecular formula C14H22OSi B1251835 p-(t-BUTYLDIMETHYLSILOXY)STYRENE CAS No. 84494-81-5

p-(t-BUTYLDIMETHYLSILOXY)STYRENE

Cat. No. B1251835
Key on ui cas rn: 84494-81-5
M. Wt: 234.41 g/mol
InChI Key: QVPBMCKCBQURHP-UHFFFAOYSA-N
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Patent
US05384192

Procedure details

The concentrated 4-vinylphenol solution above and 10 mL (7.3 g, 0,072 mol) of triethylamine (TEA) were transferred to a 1 L 3 neck round-bottomed flask fitted with a mechanical stirrer, pressure-equalized addition funnel, reflux condenser, and argon inlet tube. A solution of 75 g (0.5 mol) Of t-butyldimethylchlorosilane and 75 mL (55 9, 0.54 mol) of dry TEA in 50 mL of methylene chloride was added through the addition funnel over 45 minutes. The reaction mixture turned pink and remained clear for quite some time. Considerable heat was evolved, particularly in the early stages of the addition, necessitating cooling the mixture in ice occasionally. The mixture was stirred at room temperature for 10 hrs., being stored in the freezer if necessary to complete the following day.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)=[CH2:2].C(N(CC)CC)C.[C:17]([Si:21]([CH3:24])([CH3:23])Cl)([CH3:20])([CH3:19])[CH3:18]>C(Cl)Cl>[O:9]([C:6]1[CH:7]=[CH:8][C:3]([CH:1]=[CH2:2])=[CH:4][CH:5]=1)[Si:21]([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
3
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
75 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer, pressure-equalized addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, and argon inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
Considerable heat
ADDITION
Type
ADDITION
Details
was evolved, particularly in the early stages of the addition
TEMPERATURE
Type
TEMPERATURE
Details
necessitating cooling the mixture in ice occasionally

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
O([Si](C)(C)C(C)(C)C)C1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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